molecular formula C5H11NOS B12905755 Carbamothioic acid, methyl-, O-propyl ester CAS No. 88568-70-1

Carbamothioic acid, methyl-, O-propyl ester

Cat. No.: B12905755
CAS No.: 88568-70-1
M. Wt: 133.21 g/mol
InChI Key: MEYPXIMYCKNUOB-UHFFFAOYSA-N
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Description

Carbamothioic acid, methyl-, O-propyl ester (IUPAC name: O-propyl methylcarbamothioate) is a thiocarbamate derivative characterized by a methyl group attached to the carbamothioic acid nitrogen and an O-propyl ester moiety.

Properties

CAS No.

88568-70-1

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

O-propyl N-methylcarbamothioate

InChI

InChI=1S/C5H11NOS/c1-3-4-7-5(8)6-2/h3-4H2,1-2H3,(H,6,8)

InChI Key

MEYPXIMYCKNUOB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=S)NC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic approach to prepare carbamothioic acid esters involves the esterification of carbamothioic acid or its derivatives with alcohols under acidic catalysis. The reaction typically proceeds via nucleophilic attack of the alcohol on the carbamothioic acid intermediate, facilitated by acid catalysts to promote ester bond formation.

  • Reaction Scheme:

    $$
    \text{Carbamothioic acid} + \text{Alcohol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{Carbamothioic acid ester} + \text{Water}
    $$

  • For Carbamothioic acid, methyl-, O-propyl ester, the alcohol components are methanol (for the methyl group) and propanol (for the O-propyl group).

Catalysts and Reaction Conditions

  • Acid Catalysts: Strong inorganic acids such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid are commonly used to catalyze the esterification reaction. Concentrated sulfuric acid is particularly effective due to its strong acidity and dehydrating properties.

  • Temperature: The reaction is typically conducted at elevated temperatures ranging from 100°C to 130°C to drive the equilibrium toward ester formation while avoiding decomposition of reactants or products.

  • Solvent and Water Removal: The reaction mixture often contains water as a by-product, which can shift the equilibrium back to reactants. To enhance yield, water is removed continuously by azeotropic distillation or by adding dehydrating agents such as molecular sieves or acetone dimethyl acetal.

Industrial Scale Preparation

  • Continuous Flow Esterification: Industrial synthesis employs continuous flow reactors with packed bed acidic resin catalysts to maintain consistent reaction conditions and high throughput. This method allows for continuous addition of reactants and removal of products, improving yield and purity.

  • Purification: The crude ester product is purified by distillation under reduced pressure or recrystallization to remove unreacted starting materials, catalyst residues, and side products.

Detailed Reaction Parameters and Yields

Parameter Typical Range/Value Notes
Catalyst Concentrated sulfuric acid (0.5–1.5 g/mol acid) Strong acid catalyst for esterification
Temperature 110–130 °C Below boiling point of ester product
Molar ratio (Alcohol:Acid) 3:1 to 4:1 Excess alcohol to drive equilibrium
Reaction time 10–60 hours (batch) Depends on acid and alcohol used
Water removal method Azeotropic distillation or dehydrating agents To shift equilibrium toward ester formation
Yield of ester >95% theoretical High purity (>99%) achievable

Research Findings and Comparative Analysis

  • The esterification of carbamothioic acid derivatives with methanol and propanol under acidic catalysis yields high purity esters with yields exceeding 95% when water removal is efficiently managed.

  • The use of continuous flow reactors with acidic resin catalysts improves reaction efficiency and scalability compared to batch processes.

  • Compared to simple carboxylic acid esters, carbamothioic acid esters require careful control of reaction conditions due to the sulfur atom's sensitivity and potential side reactions such as oxidation or substitution.

Summary Table of Preparation Methods

Method Catalyst Temperature (°C) Alcohol Excess (mol/mol acid) Water Removal Technique Yield (%) Notes
Batch Esterification Concentrated H2SO4 110–130 3–4 Azeotropic distillation >95 Traditional method, longer reaction time
Continuous Flow Esterification Acidic resin catalyst 110–130 Controlled continuous feed Continuous distillation >95 Industrial scale, high throughput
Use of Dehydrating Agents H2SO4 + molecular sieves 110–130 3–4 Molecular sieves or acetone dimethyl acetal >95 Enhances water removal, improves yield

Chemical Reactions Analysis

Types of Reactions

O-Propyl methylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can replace the propyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various alkyl or aryl carbamothioates.

Scientific Research Applications

O-Propyl methylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and thiocarbamate derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of O-Propyl methylcarbamothioate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or pesticidal effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Thiocarbamate Compounds

Structural and Functional Differences

Thiocarbamates are sulfur-containing carbamate derivatives where the oxygen in the ester group is replaced by sulfur (S-esters) or the ester is oxygen-linked (O-esters). The substitution pattern (alkyl/aryl groups on nitrogen or sulfur) significantly impacts their chemical stability, bioavailability, and biological activity. Below is a comparative analysis of O-propyl methylcarbamothioate with key analogs:

Table 1: Structural and Functional Comparison of Thiocarbamates
Compound Name (IUPAC) CAS RN Molecular Formula Substituents (N/S) Ester Group Primary Use
Carbamothioic acid, methyl-, O-propyl ester Not provided C₅H₁₁NOS N-methyl O-propyl Not specified
Pebulate (Carbamothioic acid, butylethyl-, S-propyl ester) 1114-71-2 C₁₀H₂₁NOS N-butyl, N-ethyl S-propyl Herbicide
EPTC (Carbamothioic acid, dipropyl-, S-ethyl ester) 759-94-4 C₉H₁₉NOS N-dipropyl S-ethyl Herbicide
Triallate (Carbamothioic acid, bis(1-methylethyl)-, S-(2,3,3-trichloro-2-propenyl) ester) 2303-17-5 C₁₀H₁₆Cl₃NOS N-isopropyl S-allyl Herbicide
Butylate (Carbamothioic acid, bis(2-methylpropyl)-, S-ethyl ester) 2008-41-5 C₁₁H₂₃NOS N-isobutyl S-ethyl Herbicide
Prosulfocarb (Carbamothioic acid, dipropyl-, S-(phenylmethyl) ester) 52888-80-9 C₁₄H₂₁NOS N-dipropyl S-benzyl Herbicide

Key Findings from Comparative Analysis

Ester Group Position :

  • O-propyl methylcarbamothioate features an O-propyl ester , unlike most agriculturally relevant thiocarbamates (e.g., Pebulate, EPTC), which are S-esters . S-esters generally exhibit greater hydrolytic stability and persistence in soil compared to O-esters, which may degrade faster due to esterase activity .
  • Example: Pebulate (S-propyl ester) is a pre-emergent herbicide with moderate soil persistence, whereas O-esters may require higher application frequencies .

Substituent Effects :

  • N-alkyl chain length influences lipid solubility and bioavailability. For instance, EPTC (dipropyl groups) is volatile and requires incorporation into soil to prevent evaporation, whereas Butylate (bulkier isobutyl groups) has lower volatility .
  • Chlorinated substituents (e.g., Triallate’s trichloroallyl group) enhance herbicidal activity by interfering with lipid biosynthesis in weeds .

Environmental Degradation: Thiocarbamates like Thiobencarb degrade via hydrolysis or microbial action into intermediates such as carbamothioic acid, diethyl-S-ethyl ester, and eventually to non-toxic thiols (e.g., 1-hexadecanethiol) . The O-propyl ester’s degradation pathway may differ due to its ester linkage.

The O-propyl variant’s toxicity profile remains unspecified in the evidence.

Biological Activity

Carbamothioic acid, methyl-, O-propyl ester, a compound within the thiourea family, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

Biological Activities

Research indicates that carbamothioic acid derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that carbamothioic acid derivatives possess antimicrobial properties against several bacterial strains. For instance, preliminary tests demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .
  • Enzyme Modulation : The compound has been investigated for its ability to modulate enzymatic activity. It interacts with specific enzymes, potentially altering their stability and activity, which could have implications in drug design .
  • Cytotoxic Effects : Some derivatives have shown cytotoxic potential against cancer cell lines. For example, a related compound demonstrated significant antiproliferative effects in human osteosarcoma and lung carcinoma cell lines .

The mechanisms underlying the biological activities of carbamothioic acid derivatives are still under investigation. However, initial findings suggest several pathways:

  • Reactive Oxygen Species (ROS) Generation : Certain studies indicate that these compounds may induce oxidative stress in cancer cells, leading to apoptosis through the upregulation of pro-apoptotic factors such as caspases .
  • Interaction with Biological Macromolecules : Interaction studies highlight the reactivity of carbamothioic acid derivatives with proteins and nucleic acids, suggesting potential roles in modifying cellular functions .

Comparative Analysis of Related Compounds

The following table compares this compound with other related compounds in terms of structure and biological activity:

Compound NameStructure FeaturesBiological Activity
This compoundMethyl and propyl substituentsAntimicrobial; cytotoxic
Carbamimidothioic acid, methyl esterContains nitrogen; different propertiesAntimicrobial; enzyme modulation
Carbamothioic acid, dipropyl-, S-propyl esterLonger alkyl chainsPotential herbicidal activity

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of carbamothioic acid derivatives, researchers found that the compound exhibited significant inhibition against E. coli with an MIC value of 32 µg/mL. This suggests potential utility in developing new antimicrobial agents .

Case Study 2: Cytotoxicity in Cancer Cells

A related research project evaluated the cytotoxic effects of a structurally similar compound on various cancer cell lines. The results indicated that at concentrations above 50 µg/mL, there was a marked increase in apoptosis markers such as caspase-3 activation and loss of mitochondrial membrane potential .

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